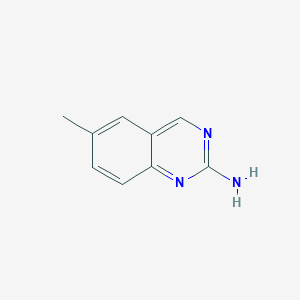

6-Methylquinazolin-2-amine

Descripción general

Descripción

6-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a fused benzene and pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties, including antimicrobial, antimalarial, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction is typically carried out using hydrochloric acid as a mediator, resulting in high yields of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for industrial applications.

Análisis De Reacciones Químicas

General Information

6-Methylquinazolin-2-amine (MQA) is a heterocyclic compound with a fused bicyclic structure containing a benzene ring and a pyrimidine ring. It features a methyl group at the 6-position and an amino group at the 2-position of the quinazoline moiety.

Reactions of Amines in General

To understand the reactions that this compound might undergo, it's helpful to consider the general reactions of amines2:

-

SN2 Reactions: Amines, including ammonia, are good nucleophiles in SN2 reactions. Alkylamines can be synthesized by SN2 alkylation of ammonia or an alkylamine with an alkyl halide .

-

Hofmann Elimination: This reaction converts an amine into an alkene. The process involves exhaustive methylation, where the amine is reacted with excess methyl iodide to add as many methyl groups as possible to the nitrogen atom. This is followed by reaction with silver oxide and water to form an alkene2. The Hofmann elimination tends to give the less-substituted alkene product .

Chan–Evans–Lam Coupling

2-Aminoquinazolines can be formed by Chan–Evans–Lam coupling of guanidines with (2-formylphenyl)boronic acid using CuI as a catalyst and K2CO3 as a base . The reaction proceeds through the formation of an arylidene guanidine intermediate, followed by intramolecular arylation .

Atmospheric Chemistry of Amines

Amines in the atmosphere undergo reactions such as hydrogen abstraction by OH radicals, occurring at both C and N atoms . Oxidation of amines can lead to the formation of various products, including oxidized fragments .

Reactions of 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol

While not this compound itself, the reactions of the related compound 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol are relevant. This compound is investigated for its potential as an inhibitor of protein kinases. Its mechanism of action involves competitive inhibition of key enzymes, affecting biochemical pathways involved in cell proliferation and survival.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

6-Methylquinazolin-2-amine serves as a crucial building block for synthesizing more complex quinazoline derivatives. These derivatives are often explored for their biological activities and potential therapeutic uses. The ability to modify the structure of this compound enables the development of compounds with enhanced properties or specific functionalities .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound effectively inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The compounds showed IC50 values ranging from 20.7 to 22.4 μM, suggesting their potential as leads in developing new antimicrobial agents .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Quinazoline derivatives, including this compound, have shown promise in modulating ion channels and neurotransmitter systems, thereby normalizing neuronal activity and potentially reducing seizure frequency .

Medical Research

Cancer Therapeutics

this compound and its derivatives have been explored for their anticancer properties. Studies indicate that certain quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, novel derivatives have been designed to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms .

Adenosine A2A Receptor Antagonists

Recent research has highlighted the potential of this compound derivatives as antagonists of the adenosine A2A receptor (A2AR), a target in neurodegenerative diseases and cancer therapy. Compounds designed from this scaffold demonstrated high affinity for A2AR, indicating their potential use in treating conditions like Parkinson's disease and certain cancers .

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the synthesis of various dyes and pigments. The unique properties of quinazoline derivatives make them suitable for applications in materials science, particularly in creating colorants with specific characteristics .

Summary of Findings

The diverse applications of this compound span across several fields:

| Field | Application | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex quinazolines | Essential for synthesizing biologically active compounds |

| Biology | Antimicrobial activity | Effective against MRSA and A. baumannii |

| Medicine | Anticancer properties | Inhibits BCRP and P-gp; potential for drug resistance |

| Medical Research | A2A receptor antagonists | High affinity compounds developed for neurodegenerative diseases |

| Industry | Synthesis of dyes and pigments | Utilized in creating specialized colorants |

Mecanismo De Acción

The mechanism of action of 6-Methylquinazolin-2-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial quorum sensing, thereby preventing biofilm formation and reducing bacterial virulence . The compound’s anticancer properties are linked to its ability to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: The parent compound of 6-Methylquinazolin-2-amine, known for its broad range of biological activities.

Quinazolinone: An oxo-derivative of quinazoline, exhibiting similar but distinct biological properties.

2-Aminoquinazoline: Another derivative with significant medicinal properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methyl group at the 6-position and amino group at the 2-position contribute to its unique chemical reactivity and biological properties .

Actividad Biológica

6-Methylquinazolin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a fused benzene and pyrimidine ring system. This structural arrangement is significant for its interaction with various biological targets, influencing its pharmacological properties.

Anticonvulsant Activity : Research indicates that this compound may exhibit anticonvulsant properties by modulating neurotransmitter systems or ion channels, thus normalizing neuronal excitability. This effect is crucial in reducing seizure frequency and severity, as observed in various preclinical models.

Antimicrobial Effects : The compound has shown promising activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Studies report IC50 values ranging from 20.7 to 22.4 μM for biofilm inhibition in MRSA, demonstrating its potential as an antimicrobial agent .

Anticancer Properties : Quinazoline derivatives, including this compound, are being explored for their anticancer potential. They may inhibit specific kinases involved in cancer cell signaling pathways, thereby impeding tumor growth and proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline core. Modifications at the C6 and C7 positions have been shown to enhance receptor binding affinity and improve solubility. For instance, derivatives with aminoalkyl chains exhibit increased antagonist activity against adenosine receptors .

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| None | Baseline | - |

| Aminoalkyl | Enhanced receptor binding | 5 |

| Methylthio | Antimicrobial | 20.7 |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound effectively protects against kidney ischemia-reperfusion injury in mice, suggesting its neuroprotective properties may extend beyond anticonvulsant effects .

- Antimicrobial Activity : In a comparative study, various quinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain modifications to the quinazoline structure significantly improved their efficacy against bacterial targets .

- Biofilm Inhibition : Another investigation focused on the biofilm formation of MRSA revealed that specific analogues of this compound could inhibit biofilm development effectively at low concentrations, highlighting their potential as therapeutic agents against persistent bacterial infections .

Propiedades

IUPAC Name |

6-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBAZGAHVJGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376432 | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-52-1 | |

| Record name | 6-Methyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.